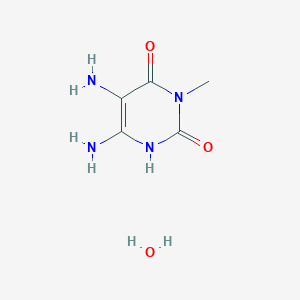
5,6-Diamino-3-methyluracil hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diamino-3-methyluracil hemihydrate (DAMUH) is an important small molecule that has been gaining attention in the scientific community due to its wide range of applications. DAMUH is a crystalline compound, which contains one molecule of 5,6-diamino-3-methyluracil and two molecules of water. It is produced by the condensation of 5,6-diamino-3-methyluracil and water. DAMUH has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects.
科学的研究の応用
5,6-Diamino-3-methyluracil hemihydrate has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects. It has been used in research to study the structure and function of proteins, as well as in the study of enzyme kinetics and DNA replication. This compound has also been used in cell culture studies, to study the effects of drugs on cells, and to study the effects of environmental pollutants on cells. Additionally, this compound has been used in the study of the effects of radiation on cells, and to study the effects of radiation on DNA.
作用機序
The mechanism of action of 5,6-Diamino-3-methyluracil hemihydrate is not completely understood. It is believed that this compound acts as a chelator, binding to metal ions and preventing them from binding to other molecules. This binding prevents the metal ions from participating in biochemical reactions, thus inhibiting the activity of enzymes and other proteins. Additionally, this compound has been found to bind to DNA and RNA, preventing them from binding to other molecules and thus inhibiting the activity of DNA and RNA-dependent enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and other proteins, as well as to inhibit the activity of DNA and RNA-dependent enzymes. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, and to protect cells from damage caused by radiation.
実験室実験の利点と制限
There are several advantages to using 5,6-Diamino-3-methyluracil hemihydrate in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, its crystalline form makes it easy to store and handle. However, there are some limitations to using this compound in laboratory experiments. It is a relatively large molecule, which can make it difficult to transport into cells or to target specific proteins or enzymes. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several possible future directions for the use of 5,6-Diamino-3-methyluracil hemihydrate. It has been proposed that this compound could be used as a targeted drug delivery system, as it has been shown to bind to certain proteins and enzymes. Additionally, this compound could be used to study the effects of environmental pollutants on cells, as well as to study the effects of radiation on cells. Finally, this compound could be used to study the structure and function of proteins, as well as to study enzyme kinetics and DNA replication.
合成法
5,6-Diamino-3-methyluracil hemihydrate is synthesized by the condensation of 5,6-diamino-3-methyluracil and water. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the base catalyzes the condensation of the two reactants to form a diazonium salt. In the second step, the diazonium salt is hydrolyzed to form the desired product, this compound. The reaction is usually carried out in an aqueous solution at a temperature of 60-80°C.
特性
IUPAC Name |
5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.H2O/c1-9-4(10)2(6)3(7)8-5(9)11;/h6-7H2,1H3,(H,8,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAFEGJYIBPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

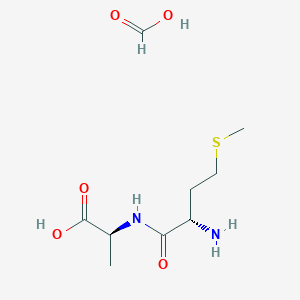

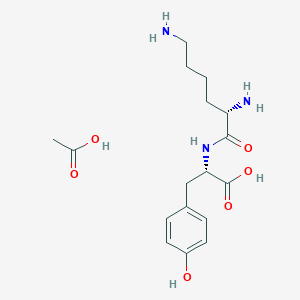

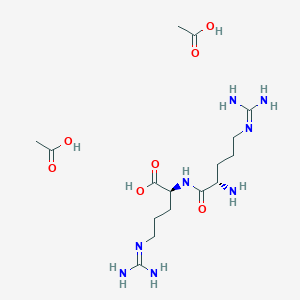

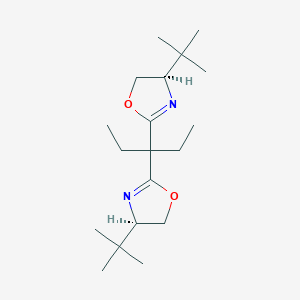
![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)




